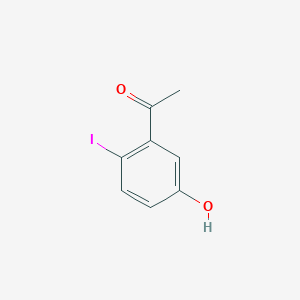
2,3,6-Trifluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trifluorothiophenol is a chemical compound characterized by the presence of three fluorine atoms and a thiol group attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluorothiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the direct fluorination of thiophenol derivatives using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by subsequent functional group transformations to yield the desired trifluorothiophenol.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Trifluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Aplicaciones Científicas De Investigación
2,3,6-Trifluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trifluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and other electrophilic species, making it a valuable ligand in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
- 2,3,5-Trifluorothiophenol
- 2,4,6-Trifluorothiophenol
- 2,3,6-Trifluorophenol
Comparison: 2,3,6-Trifluorothiophenol is unique due to the specific positioning of the fluorine atoms and the thiol group on the thiophene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to other trifluorothiophenol isomers or related compounds like trifluorophenol. The specific substitution pattern can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
13634-92-9 |
|---|---|
Fórmula molecular |
C6H3F3S |
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
2,3,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
Clave InChI |
MLVOAQKRZBBUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)F)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


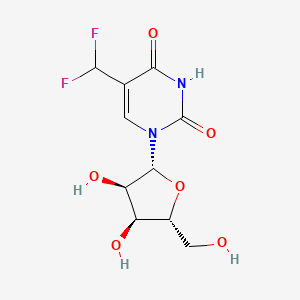

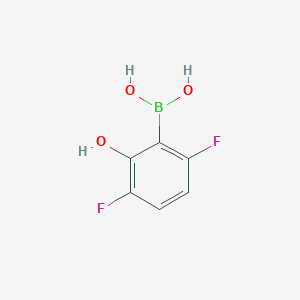
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
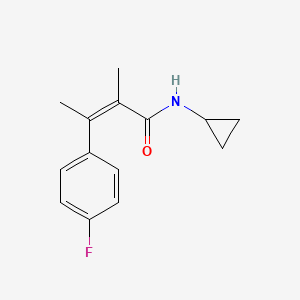
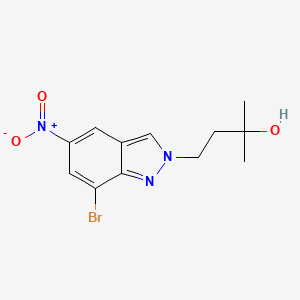
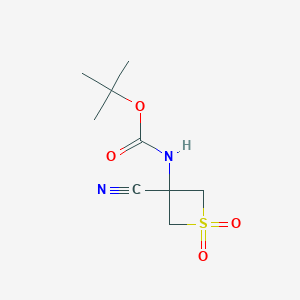
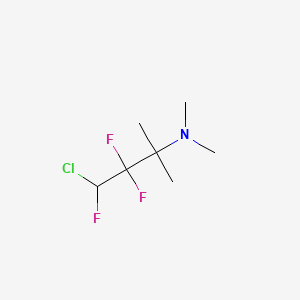

![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
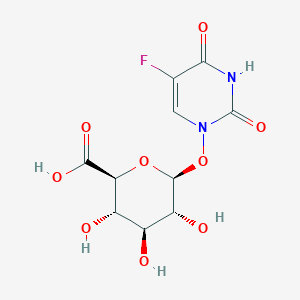
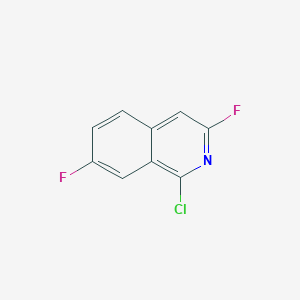
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
